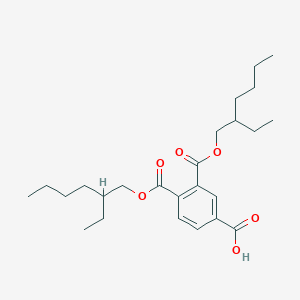

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

概要

説明

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is a biochemical used for proteomics research . It is a hybrid of both phthalates and terephthalates and has been gaining popularity for use as traditional phthalates become more regulated .

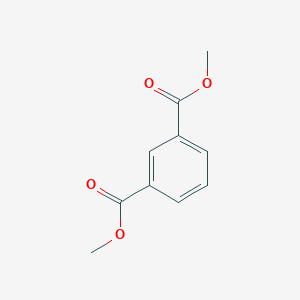

Molecular Structure Analysis

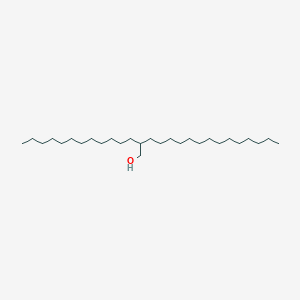

The molecular formula of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is C25H38O6 . The IUPAC name is 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid .Physical And Chemical Properties Analysis

The molecular weight of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is 434.57 . It is insoluble in water but soluble in ethyl ether .科学的研究の応用

Construction of Polymeric Nets

The 1,2,4-Benzenetricarboxylic Acid is used in the construction of unusual 2D and 3D polymeric nets with potassium ion . The interactions between carboxylate groups and potassium ion have an ionic character and they play an important role in the construction of the 3D and 2D polymeric net .

Nonlinear Optical Studies

This compound is a rigid, high asymmetric ligand and has point group C s. This feature may be exploited to form compounds with non-centrosymmetric unit cell used also in nonlinear optical studies .

Synthesis of Metal-Organic Frameworks (MOFs)

1,2,4-Benzenetricarboxylic acid (trimellitic acid) is generally used as carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) .

4. Synthesis of Ln 3+ Encapsulated Nanocrystals This compound can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .

Production of Trimellitate Plasticizers

1,2,4-Benzenetricarboxylic anhydride is used to produce good heat-proof, weather-proof and solvent-proof trimellitate plasticizers .

Synthesis of Polyester Resins

This compound is used to synthesize polyester resins .

Curing Agent of Epoxy Resins

It is used as a curing agent of epoxy resins .

8. Production of Heat-Proof Insulated Laminas and Varnishes 1,2,4-Benzenetricarboxylic anhydride is used to produce heat-proof insulated laminas and heat-proof varnishes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334192 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester | |

CAS RN |

63468-09-7 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

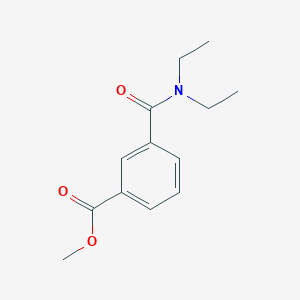

Feasible Synthetic Routes

Q & A

Q1: Why was 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester used in the development of the DEHP aptasensor?

A1: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester was used to functionalize silica-coated silver nanoparticles, which acted as the SERS signal provider in the aptasensor []. This functionalization aimed to increase the affinity of the SERS silica particles to the DEHP aptamer. This enhanced affinity creates a competitive binding scenario in the presence of DEHP, allowing for the detection of the target molecule.

Q2: How does the presence of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester on the SERS silica particles contribute to the detection of DEHP?

A2: In the absence of DEHP, the SERS silica particles, functionalized with 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester, bind to the DEHP aptamer immobilized on magnetic particles. When DEHP is present in the sample, it competes with the SERS silica particles for binding to the aptamer. This competition results in the release of free SERS silica particles into the supernatant. The concentration of DEHP in the sample can then be quantitatively determined by measuring the SERS signal of these free particles after magnetic separation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)